molecular formula C13H11N3O B12543873 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide CAS No. 827596-02-1

4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide

Cat. No.: B12543873
CAS No.: 827596-02-1
M. Wt: 225.25 g/mol
InChI Key: OPGXTFCDDUBVNJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide typically involves the condensation of 4-aminobenzamide with pyridine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzamide moieties can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide or pyridine rings.

    Reduction: Reduced forms of the benzamide or pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the benzamide or pyridine rings.

Scientific Research Applications

4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it can bind to and inhibit the activity of quorum sensing receptors in bacteria, thereby preventing the expression of genes involved in biofilm formation and virulence . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with distinct properties.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with unique reactivity.

Uniqueness

4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

827596-02-1

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-(pyridin-4-ylmethylideneamino)benzamide

InChI

InChI=1S/C13H11N3O/c14-13(17)11-1-3-12(4-2-11)16-9-10-5-7-15-8-6-10/h1-9H,(H2,14,17)

InChI Key

OPGXTFCDDUBVNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=CC2=CC=NC=C2

Origin of Product

United States

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